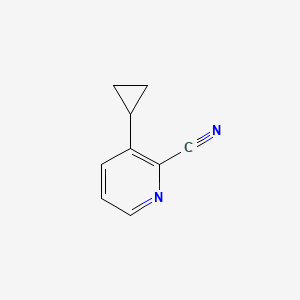3-Cyclopropylpicolinonitrile
CAS No.: 878805-22-2
Cat. No.: VC2833817
Molecular Formula: C9H8N2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 878805-22-2 |
|---|---|
| Molecular Formula | C9H8N2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3-cyclopropylpyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 |
| Standard InChI Key | IQCVAZUZHHNMOZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(N=CC=C2)C#N |
| Canonical SMILES | C1CC1C2=C(N=CC=C2)C#N |
Introduction
3-Cyclopropylpicolinonitrile is a heterocyclic organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 g/mol. It is also known by its IUPAC name, 3-cyclopropyl-2-pyridinecarbonitrile. This compound features a cyclopropyl group attached to a picolinonitrile structure, which is derived from pyridine. Its unique chemical properties make it valuable for various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Synthesis of 3-Cyclopropylpicolinonitrile
The synthesis of 3-Cyclopropylpicolinonitrile typically involves the reaction of cyclopropylamine with picolinonitrile under controlled conditions. Below are the common synthetic methods:
-
Base-Assisted Reaction: A base such as sodium hydride or potassium tert-butoxide is employed to facilitate the reaction in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Elevated temperatures help drive the reaction to completion.
-
Industrial Production: Continuous flow reactors are often used for large-scale production, ensuring consistent quality and yield through precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions and Reactivity
3-Cyclopropylpicolinonitrile participates in various chemical reactions due to its nitrile functional group and pyridine ring.
-
Oxidation:
-
Reagents: Potassium permanganate or chromium trioxide.
-
Products: Carboxylic acid derivatives.
-
-
Reduction:
-
Reagents: Lithium aluminum hydride or sodium borohydride.
-
Products: Amine derivatives.
-
-
Substitution:
-
Conditions: Sodium hydride in DMF.
-
Products: Functionalized derivatives depending on the substituent introduced.
-
Applications in Scientific Research
3-Cyclopropylpicolinonitrile has diverse applications across multiple fields:
-
Organic Chemistry:
-
Used as an intermediate in synthesizing complex organic molecules.
-
-
Biological Studies:
-
Investigated for enzyme inhibition and protein-ligand interactions.
-
-
Medicinal Chemistry:
-
Explored as a precursor in drug development, particularly for designing therapeutic agents targeting specific enzymes or receptors.
-
-
Material Science:
-
Utilized in creating advanced materials and nanotechnology applications.
-
Mechanism of Action
In biological systems, 3-Cyclopropylpicolinonitrile acts as an inhibitor by binding to specific enzyme active sites. Its structure allows hydrogen bonding and hydrophobic interactions with proteins, modulating their activity.
Comparison with Similar Compounds
| Compound | Key Features |
|---|---|
| 3-Cyclopropylpyridine | Lacks the nitrile group, reducing reactivity. |
| 3-Cyclopropylbenzonitrile | Contains a benzene ring instead of pyridine. |
| 5-Cyclopropylpicolinonitrile | The nitrile group is located at a different position. |
The combination of the cyclopropyl group with the picolinonitrile structure makes 3-Cyclopropylpicolinonitrile particularly unique due to its enhanced stability and reactivity.
Future Directions
Ongoing research aims to explore the compound’s potential in:
-
Drug discovery for enzyme-targeted therapies.
-
Development of specialty chemicals for industrial use.
-
Advanced studies on its reactivity under extreme conditions.
This compound’s versatility ensures its continued relevance across scientific disciplines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume